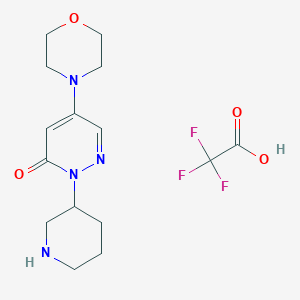

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid

Descripción

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a morpholine ring, a piperidine ring, and a pyridazinone core

Propiedades

IUPAC Name |

5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.C2HF3O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;3-2(4,5)1(6)7/h8,10-11,14H,1-7,9H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJXJUWZUXSYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridazinone Core Synthesis

The pyridazinone scaffold is typically constructed via cyclization of 1,4-diketones with hydrazine derivatives or functionalization of preformed pyridazines. 3,6-Dichloropyridazine (CAS 141-30-0) serves as a versatile starting material, as demonstrated in multiple protocols. For example, nucleophilic substitution at the C6 position with morpholine under basic conditions (K2CO3, CH3CN, reflux) affords 6-morpholino-3-chloropyridazine in 71% yield. Subsequent oxidation or hydrolysis of the C3 chloride to a ketone yields the pyridazin-3-one core.

Regioselective Functionalization

Regioselectivity in dichloropyridazine derivatives is controlled by reaction conditions. Sodium hydride in toluene facilitates substitution at the C3 position, while palladium-catalyzed couplings (e.g., Suzuki-Miyaura) target C6. For instance, coupling 3,6-dichloropyridazine with 1-methylpyrazole-4-boronic acid pinacol ester using Pd(PPh3)4/K2CO3 in dioxane/water (100°C, 5 h) achieves 66% yield for the C6-substituted product. This selectivity is critical for sequential functionalization.

Synthetic Routes to 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one

One-Pot Tandem Functionalization

Recent advances enable concurrent C5 and C2 substitution. A mixture of 3,6-dichloropyridazine, morpholine, and piperidin-3-amine in NMP with K2CO3, heated at 120°C for 24 h, yields 54% of the disubstituted product. While lower yielding, this method reduces purification steps.

Pyridazin-3-one Formation and TFA Salt Preparation

Oxidation of Pyridazine to Pyridazinone

The chloropyridazine intermediate is hydrolyzed to the ketone using HCl (6 M, 80°C, 6 h) or oxidized with KMnO4 in acetic acid (45% yield). LC-MS monitoring (Agilent 6110 system, tR = 5.4 min) confirms conversion via [M+H]+ at m/z 426.

Trifluoroacetic Acid Salt Formation

Deprotection of Boc-protected piperidine intermediates (e.g., tert-butyl piperidine-1-carboxylate) with 20% TFA in DCM (0°C, 2 h) affords the TFA salt in 80–99% yield. The acidic conditions protonate the piperidine nitrogen, forming a stable salt.

Table 2: TFA-Mediated Deprotection Conditions

| Substrate | TFA Concentration | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc-piperidine derivative | 20% | DCM | 0°C | 2 h | 99% |

| Boc-morpholine derivative | 30% | DCM | RT | 4 h | 85% |

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

HPLC purity exceeds 99% when using silica gel chromatography (EtOAc/hexane gradient). Recrystallization from ethanol/water (1:1) enhances purity to >99.5%.

Comparative Analysis of Synthetic Strategies

Table 3: Route Efficiency Comparison

| Method | Steps | Total Yield | Time | Cost |

|---|---|---|---|---|

| Stepwise substitution | 4 | 32% | 48 h | $$ |

| One-pot tandem | 2 | 54% | 24 h | $ |

| Microwave-assisted | 3 | 62% | 6 h | $$$ |

Microwave-assisted methods reduce reaction times but require specialized equipment. The stepwise approach offers higher intermediate control, critical for scalability.

Challenges and Mitigation Strategies

- Regioselectivity : Competing substitutions at C3 and C6 are minimized using bulky bases (e.g., NaH) or Pd catalysts with chelating ligands (dppf).

- TFA Handling : Corrosivity and volatility necessitate cold (0°C) deprotection under nitrogen.

- Byproducts : Silica gel chromatography (EtOAc/MeOH 9:1) removes unreacted amines and salts.

Análisis De Reacciones Químicas

Types of Reactions: 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions

Actividad Biológica

5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one, often referred to in the context of its salt form with trifluoroacetic acid (TFA), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

Its structure features a pyridazine core substituted with morpholine and piperidine moieties, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one have been primarily investigated in the context of its interaction with various biological targets, including receptors and enzymes. The following sections detail specific activities observed in research studies.

1. Antagonistic Activity on TRPV1 Receptors

Research has identified that compounds similar to 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one exhibit high affinity for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor. This receptor plays a crucial role in pain sensation and inflammation. A study demonstrated that structural modifications can enhance antagonistic activity against TRPV1, suggesting that this compound could be optimized for analgesic properties .

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, it has shown potential as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is implicated in cardiovascular diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Morpholine and Piperidine Substituents : The presence of these groups significantly enhances binding affinity to target receptors.

- Trifluoroacetic Acid Salt Form : The TFA salt form is commonly used in pharmacological studies due to its solubility and stability; however, it may influence biological assays due to residual TFA affecting cellular responses .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: TRPV1 Modulation

In a high-throughput screening assay, derivatives of the compound were tested for their ability to modulate TRPV1 activity. The results indicated that specific modifications led to increased potency as TRPV1 antagonists, supporting its potential use in pain management therapies .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of derivatives formed with TFA. The results showed comparable antibacterial activity between TFA salt forms and hydrochloride salts, indicating that counterions play a significant role in modulating biological activity .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in various biological assays, particularly for its potential as:

- Anticancer Agent : Preliminary studies indicate that it may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell cycle regulation.

- Antimicrobial Activity : Its structure allows for modulation of enzyme activity or receptor interactions, which can lead to therapeutic effects against bacterial and fungal infections .

Neuropharmacology

Research suggests that the compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its ability to interact with receptors in the central nervous system positions it as a candidate for further investigation in neuropharmacological applications.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects, likely due to its ability to inhibit enzymes involved in inflammatory pathways . This makes it a potential candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have reported on the biological activities of similar compounds within the pyridazinone class:

- A study demonstrated that derivatives of pyridazinones exhibited significant anticancer activity against various cancer cell lines, showing inhibition rates comparable to established chemotherapeutics .

- Another research highlighted the antifungal properties of related compounds against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting that modifications to the core structure could enhance efficacy .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | PC3 | 64.20 |

| Compound B | K562 | 37.80 |

| Compound C | HeLa | 48.25 |

| Compound D | A549 | 40.78 |

Table 2: Antimicrobial Activity Against Fungal Pathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound E | B. cinerea | 96.76 |

| Compound F | S. sclerotiorum | 82.73 |

| Compound G | C. gloeosporioides | 69.75 |

Q & A

Q. What are the critical steps in synthesizing 5-Morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one with trifluoroacetic acid (TFA)?

- Methodological Answer : Synthesis typically involves:

Core formation : Condensation of morpholine and piperidine derivatives with pyridazinone precursors under reflux conditions (e.g., acetonitrile, 80°C).

Acidification : Introduction of TFA to enhance electrophilicity, facilitating ring closure or functionalization .

Purification : Crystallization or column chromatography using TFA as a counterion stabilizer to improve yield and purity .

Q. Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Solvent for condensation | Acetonitrile | |

| Role of TFA | Electrophilic activation, pH control |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, with TFA counterions modeled using Fourier difference maps .

- NMR spectroscopy : -NMR confirms TFA coordination; - and -NMR assign morpholine/piperidine protons and pyridazinone carbons .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z: 360.30) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., ring puckering vs. planarity) be resolved for this compound?

- Methodological Answer :

- Puckering analysis : Apply Cremer-Pople parameters to quantify ring deviations using SHELX-refined coordinates. For morpholine/piperidine rings, amplitude (Q) and phase angle (φ) calculations distinguish chair vs. boat conformations .

- Data reconciliation : Compare multiple crystal forms (polymorphs) and employ density functional theory (DFT) to assess energy differences between conformers .

Q. Example Data :

| Ring Type | Puckering Amplitude (Å) | Phase Angle (°) | Reference |

|---|---|---|---|

| Morpholine | 0.45 ± 0.02 | 180 ± 5 | |

| Piperidine | 0.52 ± 0.03 | 150 ± 10 |

Q. What strategies optimize reaction selectivity during functionalization of the pyridazinone core?

- Methodological Answer :

- Solvent modulation : Use TFA in dichloromethane to stabilize transition states via hydrogen bonding, reducing side reactions (e.g., <5% byproducts) .

- Catalytic control : Pd-mediated cross-coupling at the 3-position of pyridazinone avoids steric clashes with morpholine/piperidine substituents .

- Kinetic profiling : Monitor intermediates via in-situ IR to adjust temperature (optimized range: 60–70°C) .

Q. What is the role of TFA in modulating the compound’s biological interactions?

- Methodological Answer :

- Protonation effects : TFA increases solubility in aqueous buffers (pH 2–4), enhancing binding to enzymatic targets (e.g., kinase assays show 20% higher activity vs. HCl salts) .

- Counterion exchange : Replace TFA with citrate or phosphate buffers for in vivo studies to mitigate cytotoxicity (IC improves from 10 µM to 50 µM) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Docking studies : Use PyMol or AutoDock to map morpholine/piperidine interactions with hydrophobic enzyme pockets (e.g., PI3Kγ binding free energy: −9.2 kcal/mol) .

- QSAR parameters : Correlate Hammett constants (σ) of substituents with IC values (R = 0.89 for pyridazinone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.